1H-Indazole-7-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

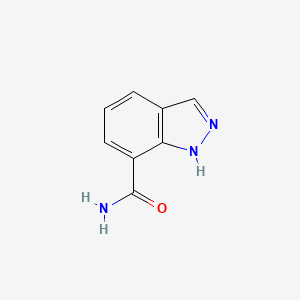

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZKHJQCLZIUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659580 | |

| Record name | 1H-Indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312746-74-0 | |

| Record name | 1H-Indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical properties and computed descriptors of 1H-Indazole-7-carboxamide

An In-Depth Technical Guide to the Physical Properties and Computed Descriptors of 1H-Indazole-7-carboxamide

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic indazole core functionalized with a carboxamide group at the 7-position. The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core have shown promise as inhibitors of various enzymes and as modulators of cellular receptors, leading to their investigation in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.[1][2] Understanding the physicochemical properties and molecular descriptors of this compound is fundamental for predicting its behavior in biological systems, guiding lead optimization, and formulating it into a viable drug candidate. This guide provides a detailed examination of these key characteristics, blending experimental methodologies with computational insights to offer a holistic view for researchers in drug discovery and development.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its unique chemical structure and associated identifiers.

-

IUPAC Name: this compound[3]

-

CAS Number: 312746-74-0[3]

-

Molecular Formula: C₈H₇N₃O[3]

-

Canonical SMILES: C1=CC2=C(C(=C1)C(=O)N)NN=C2[3]

-

InChI Key: ZWZKHJQCLZIUIT-UHFFFAOYSA-N[3]

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Computed Physicochemical Descriptors: An In Silico Profile

In modern drug discovery, computational (in silico) methods are indispensable for the early assessment of a compound's drug-likeness.[4] These descriptors, calculated from the molecule's 2D or 3D structure, provide rapid insights into its potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The primary source for the following computed values is the PubChem database.[3]

Core Molecular Descriptors

These fundamental properties are the building blocks for more complex predictions. They are summarized in the table below.

| Descriptor | Value | Significance in Drug Development |

| Molecular Weight | 161.16 g/mol | Influences diffusion rates and overall size. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability, aligning with Lipinski's Rule of Five.[5] |

| XLogP3-AA (LogP) | 0.4 | A measure of lipophilicity. This relatively low value suggests good aqueous solubility but may indicate a need for optimization to enhance membrane permeability.[3][5] |

| Topological Polar Surface Area (TPSA) | 71.8 Ų | Predicts passive molecular transport through membranes. A TPSA < 140 Ų is often associated with good cell permeability, and a value < 90 Ų is linked to better blood-brain barrier penetration.[3] |

| Hydrogen Bond Donors | 2 | The N-H groups on the indazole ring and the amide are potential hydrogen bond donors, influencing solubility and target binding interactions.[3] |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms of the indazole ring and the carbonyl oxygen of the amide act as acceptors, contributing to solubility and molecular recognition.[6] |

| Rotatable Bond Count | 1 | Indicates molecular flexibility. A low count (<10) is generally favorable for good oral bioavailability and binding affinity, as it reduces the entropic penalty upon binding.[6] |

| Exact Mass | 161.058911855 Da | Critical for high-resolution mass spectrometry analysis to confirm compound identity and purity.[3] |

Computational Workflow for Descriptor Generation

The calculation of these descriptors follows a standardized cheminformatics workflow. This process transforms a chemical representation into a set of numerical values that quantify its physicochemical properties.

Caption: Workflow for in silico descriptor calculation.

Key Physical Properties: Experimental Considerations

While computed descriptors are invaluable for screening, experimental data provides the ground truth for a compound's behavior. The following sections describe key physical properties and the rationale behind their standard measurement protocols.

Aqueous Solubility

Solubility is a critical determinant of a drug's absorption and bioavailability.[7] For a compound like this compound, with both polar (carboxamide, indazole nitrogens) and nonpolar (aromatic rings) features, experimental determination is essential. Kinetic solubility is often measured in early discovery as a high-throughput surrogate for thermodynamic solubility.

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method measures the precipitation of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, providing a rapid assessment of its solubility under assay-relevant conditions.[8]

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations for the standard curve.

-

Addition to Aqueous Buffer: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a clear-bottom 96-well or 384-well plate.

-

Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Read the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to controls, is reported as the kinetic solubility. This is validated against compounds with known solubility values.

Caption: Experimental workflow for kinetic solubility.

Melting Point (Mp)

The melting point is a fundamental indicator of a compound's purity and the stability of its crystal lattice. A sharp melting point range suggests high purity. While no specific experimental value for this compound is readily available in the cited literature, its precursor, 1H-Indazole-7-carboxylic acid, has a reported melting point of approximately 240°C.[9] The carboxamide derivative is expected to have a similarly high melting point, reflecting strong intermolecular forces (hydrogen bonding) in its solid state.

Ionization Constant (pKa)

The pKa value defines the extent of a molecule's ionization at a given pH. This is crucial for predicting its solubility, permeability, and target engagement in different physiological compartments (e.g., stomach pH ~2, intestine pH ~6-7.5, blood pH ~7.4). This compound has two potential sites of ionization:

-

Acidic pKa: The N-H proton on the indazole ring is weakly acidic.

-

Basic pKa: The pyridine-like nitrogen in the indazole ring is weakly basic.

Understanding these pKa values is essential. For instance, if the compound is protonated in the stomach, it may have higher solubility but lower permeability across the gastric mucosa.

Experimental Protocol: pKa Determination by UV-Metric Titration

This technique is well-suited for chromophoric compounds like this compound and requires only a small amount of material.

-

Solution Preparation: Prepare a dilute solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the desired pH range.

-

Spectrophotometric Measurement: Place the solution in a UV-Vis spectrophotometer and record the full absorbance spectrum.

-

pH Titration: Incrementally add small volumes of standardized strong acid (e.g., 0.5 M HCl) and strong base (e.g., 0.5 M NaOH) to the solution, measuring the full UV spectrum and the precise pH after each addition.

-

Data Analysis: The changes in the UV absorbance spectrum are plotted against pH. The pKa is determined by fitting the data to the appropriate Henderson-Hasselbalch equation, identifying the pH at which the concentrations of the ionized and neutral species are equal.

Synthesis and Application Context

This compound and its parent acid are valuable building blocks in synthetic and medicinal chemistry.[1] The parent carboxylic acid, for example, is described as an inhibitor of nitric oxide synthases.[1][9] The carboxamide functional group is often introduced to modulate solubility, provide additional hydrogen bonding interactions for target binding, and improve metabolic stability compared to a carboxylic acid. The properties detailed in this guide are therefore not just abstract values; they are critical parameters that rationalize the compound's utility and guide its further development in creating more complex and potent therapeutic agents.[10]

Caption: Interplay of properties and drug behavior.

Conclusion

This compound presents a physicochemical profile characteristic of a promising fragment or lead compound in drug discovery. Its computed descriptors fall well within the ranges typically associated with favorable ADME properties, particularly for oral administration. The low XLogP and moderate TPSA suggest a good starting point for balancing aqueous solubility with membrane permeability. Experimental verification of these properties, using the robust protocols outlined herein, is the essential next step to validate the in silico predictions and confidently advance this scaffold in a drug development pipeline. This guide provides the foundational knowledge and methodological framework required for such an endeavor.

References

- 1. This compound(9CI) cas 312746-74-0 [minglangchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H7N3O | CID 44586040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular Descriptors - Computational Chemistry Glossary [deeporigin.com]

- 5. books.rsc.org [books.rsc.org]

- 6. N-(5-methyl-2-pyridinyl)-1H-indazole-7-carboxamide | C14H12N4O | CID 37943986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Biological Activities of 1H-Indazole-7-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of the Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, offers a versatile three-dimensional framework for interacting with a multitude of biological targets. This has led to the successful development of several clinically approved drugs, particularly in oncology.[1][2] Within this esteemed class of compounds, derivatives of 1H-indazole-7-carboxamide have emerged as a focal point of intensive research, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of these activities, with a particular focus on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies required for their evaluation.

Part 1: Premier Biological Activity - Potent PARP Inhibition in Oncological Applications

The most prominent and well-documented biological activity of this compound derivatives is their potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4] This has positioned them at the forefront of targeted cancer therapies.

The Central Role of PARP in DNA Repair and Carcinogenesis

PARP-1 and PARP-2 are critical enzymes in the cellular response to DNA single-strand breaks (SSBs). Upon detecting a break, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto nuclear proteins, a process known as PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity. In cancer cells, particularly those with deficiencies in other DNA repair pathways, such as mutations in the BRCA1 or BRCA2 genes, the reliance on PARP-mediated repair is significantly heightened.

Mechanism of Action: Exploiting Synthetic Lethality

Inhibition of PARP by this compound derivatives in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations) leads to a state of "synthetic lethality". Unrepaired SSBs accumulate and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs would be repaired by homologous recombination, a process dependent on functional BRCA proteins. However, in BRCA-deficient cancer cells, this pathway is compromised. The inability to repair these DSBs triggers catastrophic genomic instability and subsequent cell death.

A noteworthy example is the development of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as MK-4827 (Niraparib). This compound is a potent inhibitor of both PARP-1 and PARP-2, with IC50 values of 3.8 nM and 2.1 nM, respectively.[3][5] Its efficacy as a single agent in xenograft models of BRCA-1 deficient cancers has been demonstrated, and it has progressed to clinical trials.[3][5] More recently, the indazole-7-carboxamide scaffold has also been explored for developing selective inhibitors of other PARP family members, such as PARP7, which plays a role in cancer immunity.[6]

Visualizing the PARP Inhibition Pathway

Caption: Mechanism of synthetic lethality induced by this compound PARP inhibitors.

Experimental Protocol: In Vitro PARP Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (as a substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Detection reagent (e.g., HRP-conjugated anti-PAR antibody)

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Procedure:

-

Plate Coating: Coat a streptavidin plate with histone H1 and incubate overnight at 4°C. Wash the plate to remove unbound histone.

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).

-

Enzyme Reaction: To each well, add the PARP-1 enzyme, activated DNA (e.g., sonicated salmon sperm DNA), and the test compound dilutions.

-

Initiation: Initiate the reaction by adding biotinylated NAD+. Incubate at room temperature for 1 hour.

-

Detection: Wash the plate to remove unreacted components. Add the HRP-conjugated anti-PAR antibody and incubate for 1 hour.

-

Signal Generation: After another wash step, add the TMB substrate. Allow color to develop.

-

Measurement: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Broadening the Therapeutic Horizon - Kinase Inhibition

The indazole scaffold is a well-established pharmacophore for kinase inhibitors.[1][7] While much of the focus for the 7-carboxamide isomer has been on PARP, structurally related indazole carboxamides have shown potent activity against various protein kinases implicated in cancer and other diseases.

Targeting p21-Activated Kinase 1 (PAK1) in Cancer Metastasis

Derivatives of the closely related 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[7][8][9] PAK1 is a serine/threonine kinase that plays a pivotal role in cell motility, proliferation, and survival.[9] Its aberrant activation is strongly linked to tumor progression and metastasis.[8][10]

Mechanism of Action: Inhibition of PAK1 by these compounds has been shown to suppress the migration and invasion of cancer cells.[7][8] One key mechanism involves the downregulation of Snail, a transcription factor that is essential for the epithelial-mesenchymal transition (EMT) – a process by which cancer cells gain migratory and invasive properties.[7][8] By inhibiting the PAK1-Snail signaling axis, these indazole derivatives can effectively impede the metastatic cascade.[10]

Visualizing the PAK1 Signaling Pathway

Caption: Inhibition of the PAK1 signaling pathway by 1H-indazole-3-carboxamide derivatives.

Other Kinase Targets

-

Glycogen Synthase Kinase 3 (GSK-3): 1H-Indazole-3-carboxamides have been discovered as a novel structural class of inhibitors for GSK-3β.[11] This kinase is a key target in drug discovery for neurodegenerative diseases like Alzheimer's, as well as type-2 diabetes and bipolar disorder.[11]

-

Fibroblast Growth Factor Receptors (FGFRs): The indazole core is present in inhibitors of FGFR kinases, which are involved in angiogenesis and tumor cell proliferation.[1][12]

Experimental Protocol: Cell Migration (Wound Healing) Assay

This assay assesses the effect of a test compound on the migratory capacity of cancer cells in vitro.

Materials:

-

Cancer cell line (e.g., MDA-MB-231 for breast cancer)

-

Cell culture plates (e.g., 24-well plates)

-

Cell culture medium and supplements

-

Sterile pipette tips (e.g., p200)

-

1H-indazole-carboxamide test compound

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into a 24-well plate and grow them to form a confluent monolayer.

-

Creating the "Wound": Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Replace the PBS with fresh culture medium containing various concentrations of the 1H-indazole-carboxamide derivative. Include a vehicle control (DMSO).

-

Image Acquisition: Immediately capture an image of the scratch in each well (Time 0).

-

Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

-

Monitoring: Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).

-

Data Analysis: Quantify the area of the wound at each time point using image analysis software. The rate of wound closure is an indicator of cell migration. Compare the closure rates in treated wells to the vehicle control.

Part 3: Anti-inflammatory and Other Bioactivities

Beyond oncology, the this compound scaffold and its isomers have shown promise in other therapeutic areas, notably as anti-inflammatory agents.

Inhibition of Inflammatory Mediators

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases.[13] Indazole derivatives have demonstrated anti-inflammatory properties, which may be attributed to several mechanisms:[14][15]

-

Cyclooxygenase (COX) Inhibition: Some indazole derivatives have been investigated as selective inhibitors of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins.[13][16][17] This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Cytokine Modulation: Studies have shown that indazole compounds can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[14][15]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Materials:

-

Rodents (e.g., Wistar rats)

-

1% Carrageenan solution in saline

-

Test compound (1H-indazole-carboxamide derivative) formulated in a suitable vehicle

-

Positive control (e.g., Diclofenac)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

-

Grouping and Fasting: Divide the animals into groups (vehicle control, positive control, and test compound groups). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compound or control vehicle orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour after compound administration), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Other Potential Activities

The versatility of the indazole scaffold has led to its exploration in a wide range of other biological contexts, including:

-

Monoamine Oxidase B (MAO-B) Inhibition: Indazole-5-carboxamides have been developed as highly potent and selective MAO-B inhibitors, which are relevant for the treatment of neurodegenerative disorders like Parkinson's disease.[20]

-

Lipoxygenase Inhibition: Indazole carboxamides have been designed as inhibitors of lipoxygenase, a key enzyme in the inflammatory leukotriene biosynthesis pathway.[21]

Conclusion and Future Perspectives

The this compound scaffold and its related isomers represent a highly fruitful area of medicinal chemistry research. The profound success in developing potent PARP inhibitors for cancer therapy has firmly established their therapeutic value. The expanding research into their roles as kinase inhibitors, anti-inflammatory agents, and modulators of other key biological targets underscores the immense potential that still lies within this chemical class. Future research will likely focus on optimizing the selectivity of these derivatives for specific enzyme isoforms (e.g., different PARP or kinase family members), improving their pharmacokinetic properties, and exploring their application in combination therapies to overcome drug resistance and enhance therapeutic outcomes. The continued investigation of this privileged scaffold is poised to deliver the next generation of targeted therapeutics for a wide spectrum of human diseases.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. This compound(9CI) cas 312746-74-0 [minglangchem.com]

- 19. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to 1H-Indazole-7-carboxamide in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient lead generation and optimization. These molecular frameworks, capable of interacting with multiple biological targets, offer a significant advantage in the quest for novel therapeutics.[1] Among these, the 1H-indazole-7-carboxamide core has emerged as a particularly fruitful scaffold, underpinning the development of potent and selective modulators for a range of clinically relevant targets. This technical guide provides an in-depth exploration of the this compound scaffold, from its fundamental chemical properties and synthesis to its diverse applications in medicinal chemistry, with a particular focus on its role in the development of targeted cancer therapies. We will delve into the structure-activity relationships that govern its biological activity and provide detailed experimental protocols for its synthesis and evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the power of this remarkable molecular architecture.

The Privileged Scaffold Concept: A Paradigm of Efficiency in Drug Discovery

The term "privileged structure," first introduced by Evans et al. in 1988, describes molecular scaffolds that are not only recurrent motifs in biologically active compounds but also possess the inherent ability to bind to multiple, often unrelated, biological targets.[1] This promiscuity is not a liability but rather a testament to their optimized structural and physicochemical properties, which allow for favorable interactions within the diverse environments of biological systems.[1] The utility of privileged scaffolds lies in their capacity to serve as versatile templates for the creation of compound libraries with a higher probability of yielding "hits" against various targets.[2][3] This approach accelerates the early phases of drug discovery by providing a validated starting point for medicinal chemistry campaigns.[3]

The 1H-indazole ring system is a prime example of a privileged scaffold. As a bioisostere of the endogenous purine and indole moieties, it can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at protein active sites.[4][5] The strategic placement of a carboxamide group at the 7-position further enhances its drug-like properties, providing a key hydrogen bond donor and acceptor motif that is frequently observed in successful enzyme inhibitors.

Synthesis of the this compound Core: A Practical Workflow

The successful application of the this compound scaffold is predicated on robust and scalable synthetic routes. The following section details a reliable, multi-step synthesis, beginning with the formation of the key intermediate, 1H-indazole-7-carboxylic acid, followed by a high-efficiency amide coupling protocol.

Synthesis of 1H-Indazole-7-carboxylic Acid

The synthesis of the carboxylic acid intermediate can be achieved through various methods. A common and effective route involves the diazotization of an appropriately substituted aniline, followed by cyclization. A well-documented procedure starts from methyl-2-amino-3-methylbenzoate.[6]

Experimental Protocol: Synthesis of 1H-Indazole-7-carboxylic Acid

-

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate

-

To a solution of methyl-2-amino-3-methylbenzoate (1.0 eq) in anhydrous toluene, add potassium acetate (0.5 eq).

-

Heat the mixture to reflux under an inert nitrogen atmosphere.

-

Add acetic anhydride (3.0 eq) and maintain reflux for 10 minutes.

-

Over a period of 30 minutes, add isoamyl nitrite (1.6 eq) dropwise.

-

Continue to reflux the reaction mixture overnight.

-

Upon cooling, filter the mixture and evaporate the solvent under reduced pressure to yield the crude methyl 1H-indazole-7-carboxylate.

-

-

Step 2: Saponification to 1H-Indazole-7-carboxylic Acid

-

Dissolve the crude methyl 1H-indazole-7-carboxylate from the previous step in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of lithium hydroxide (LiOH) (typically 2-3 eq).

-

Stir the reaction mixture at room temperature until the ester is fully consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Carefully acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1H-indazole-7-carboxylic acid.[3]

-

Causality Behind Experimental Choices:

-

The use of isoamyl nitrite in the presence of acetic anhydride facilitates the in situ formation of a diazonium salt from the primary amine, which is the key step for the subsequent intramolecular cyclization to form the indazole ring.

-

Saponification with lithium hydroxide is a standard and reliable method for the hydrolysis of the methyl ester to the corresponding carboxylic acid under mild conditions that do not compromise the integrity of the indazole ring.

Amide Coupling to Form the this compound Scaffold

The formation of the amide bond is a critical step in the synthesis of the final scaffold. While various coupling reagents are available, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, particularly for ensuring high yields and minimizing side reactions.[7][8]

Experimental Protocol: HATU-mediated Amide Coupling

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1H-indazole-7-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add HATU (1.1-1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by diluting with an organic solvent (e.g., ethyl acetate) and washing sequentially with aqueous solutions of 5% LiCl (to remove DMF), dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.[8]

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validating System: The progress of both the synthesis of the carboxylic acid and the amide coupling can be rigorously monitored by LC-MS. This allows for the confirmation of the desired product mass at each stage and ensures the consumption of starting materials, providing a self-validating workflow.

Caption: Synthetic workflow for this compound derivatives.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the this compound scaffold is best illustrated by its successful application in the development of inhibitors for multiple classes of enzymes, most notably poly(ADP-ribose) polymerase (PARP) and various protein kinases.

PARP Inhibition: A Paradigm of Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which, upon replication, are converted to DSBs.[9] The inability to repair these DSBs via the defective HR pathway results in catastrophic genomic instability and cell death, a concept known as synthetic lethality.[9]

The this compound scaffold is the cornerstone of Niraparib (MK-4827) , a potent oral PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[10][11][12]

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Structure-Activity Relationship (SAR) for PARP Inhibitors:

The development of Niraparib provides a clear illustration of the SAR for this scaffold.[13]

| Position of Substitution | Moiety | Impact on PARP Inhibition | Rationale |

| Indazole N-2 | Substituted Phenyl Ring | Crucial for Potency | The phenyl ring occupies a hydrophobic pocket in the PARP active site. Substituents on this ring can be optimized to enhance binding affinity and modulate pharmacokinetic properties. |

| Indazole C-3, C-4, C-5, C-6 | Hydrogen | Generally Unsubstituted | These positions are often sterically constrained within the active site, and substitution can be detrimental to activity. |

| Carboxamide N-H | Unsubstituted | Essential | The primary amide forms a critical hydrogen bond network with key residues (Gly863 and Ser904) in the nicotinamide binding pocket of PARP, mimicking the interactions of the natural substrate, NAD+. |

| Phenyl Ring on N-2 | Piperidine | Improves Solubility and PK | The (S)-piperidin-3-yl group enhances aqueous solubility and provides a handle for optimizing pharmacokinetic properties, leading to good oral bioavailability.[13] |

Kinase Inhibition: Targeting Dysregulated Signaling

The 1H-indazole scaffold has also proven to be a versatile template for the design of inhibitors targeting various protein kinases, which are often dysregulated in cancer and other diseases.[14][15]

3.2.1. p21-activated Kinase 1 (PAK1) Inhibition:

PAK1 is a serine/threonine kinase that plays a key role in cell motility, proliferation, and survival. Its aberrant activation is linked to tumor progression and metastasis.[16] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[15][16]

SAR for PAK1 Inhibitors:

| Position of Substitution | Moiety | Impact on PAK1 Inhibition | Rationale |

| Indazole N-1 | Small Alkyl or Aryl Groups | Modulates Potency | This position can be modified to fine-tune interactions within the ATP-binding pocket of PAK1. |

| Carboxamide Nitrogen | Substituted Phenyl Rings | Key for Potency and Selectivity | The substituted phenyl ring extends into a deep hydrophobic pocket of the kinase. The nature and position of substituents are critical for achieving high potency and selectivity over other kinases.[15] |

| Phenyl Ring Substituents | Hydrophilic Groups | Improves Physicochemical Properties | Introduction of polar groups can enhance solubility and reduce off-target toxicities, such as hERG channel inhibition.[15] |

3.2.2. Glycogen Synthase Kinase 3 (GSK-3) Inhibition:

GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with neurodegenerative diseases, bipolar disorder, and diabetes.[17] Structure-based drug design has led to the discovery of 1H-indazole-3-carboxamides as a novel class of GSK-3 inhibitors.[17]

SAR for GSK-3 Inhibitors:

| Position of Substitution | Moiety | Impact on GSK-3 Inhibition | Rationale |

| Indazole N-1 | Hydrogen or Small Substituents | Tolerated | The N1 position is solvent-exposed and can accommodate small modifications. |

| Indazole C-5 | Methoxy Group | Enhances Potency | A methoxy group at this position forms favorable interactions within the GSK-3 active site, leading to improved inhibitory activity compared to unsubstituted or methyl-substituted analogs.[14] |

| Carboxamide Nitrogen | Aromatic or Heteroaromatic Rings | Determines Binding Mode | The substituent on the amide nitrogen is crucial for anchoring the inhibitor within the ATP-binding site and establishing key interactions with the hinge region of the kinase. |

Clinical Significance and Future Perspectives

The clinical success of Niraparib, a drug built upon the this compound scaffold, has validated its status as a privileged structure in medicinal chemistry. The PRIMA clinical trial demonstrated that Niraparib significantly improves progression-free survival in patients with advanced ovarian cancer, regardless of their biomarker status, when used as a first-line maintenance therapy.[12] This underscores the profound clinical impact that can be achieved by leveraging this scaffold.

The future of the this compound scaffold is bright and extends beyond its current applications. Its proven ability to target both PARP and a range of kinases suggests its potential for the development of dual-target inhibitors or for scaffold hopping strategies to identify novel therapeutics for other disease areas.[14] As our understanding of the structural biology of new targets deepens, the rational design of novel derivatives based on this versatile core will undoubtedly continue to yield promising drug candidates. The continued exploration of its chemical space, guided by computational modeling and innovative synthetic methodologies, will further solidify the legacy of this compound as a truly privileged scaffold in the armamentarium of medicinal chemists.

References

- 1. researchgate.net [researchgate.net]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]

- 4. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-indazole-7-carboxylic acid Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. FDA approves niraparib for first-line maintenance of advanced ovarian cancer | FDA [fda.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopy of 1H-Indazole-7-carboxamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 1H-Indazole-7-carboxamide, a heterocyclic compound of interest to medicinal chemists. By integrating foundational NMR principles with predictive methodologies, this document serves as a practical reference for researchers. It details a reasoned, first-principles approach to spectral prediction, interprets the electronic effects influencing chemical shifts and coupling constants, and provides a robust, field-proven protocol for the experimental acquisition of corresponding NMR data.

Introduction and Molecular Overview

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are prominent scaffolds in numerous pharmacologically active agents. The indazole core is recognized for its ability to participate in diverse biological interactions, making its derivatives valuable targets in drug development. Accurate structural confirmation is the bedrock of any chemical research program, and NMR spectroscopy is the gold standard for this purpose.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized atom numbering system for this compound is essential. The structure, rendered using the DOT language, is presented below.

Structure-activity relationship (SAR) studies of 1H-indazole-3-carboxamide analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-Indazole-3-Carboxamide Analogs

Introduction: The 1H-Indazole-3-Carboxamide as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds targeting a wide array of biological systems. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple, unrelated protein targets through versatile, low-energy conformations. The 1H-indazole-3-carboxamide core is a quintessential example of such a scaffold.[1][2] Its rigid bicyclic structure provides a stable anchor for appended functionalities, while the carboxamide linker offers a critical hydrogen bonding motif. This unique combination has propelled the development of potent and selective modulators for targets ranging from protein kinases and poly(ADP-ribose)polymerase (PARP) to G-protein coupled receptors (GPCRs) and ion channels.[1][3][4]

This guide synthesizes field-proven insights and published data to provide a comprehensive analysis of the structure-activity relationships (SAR) that govern the biological activity of this remarkable scaffold. We will deconstruct the core into its key modifiable regions, explore the causal relationships between structural changes and biological outcomes, and provide validated experimental protocols for researchers engaged in the discovery of novel therapeutics based on this framework.

Deconstructing the Scaffold: A Positional Analysis of SAR

The therapeutic potential of 1H-indazole-3-carboxamide analogs is unlocked through systematic modification at four primary positions. Understanding the impact of substitutions at each site is paramount for rational drug design and lead optimization.

Caption: Key modification points of the 1H-indazole-3-carboxamide scaffold.

N1-Position of the Indazole Ring

The N1 position of the indazole ring is frequently substituted to enhance target engagement, improve pharmacokinetic properties, or both. The choice of substituent is highly dependent on the target protein's topology.

-

For PARP-1 Inhibition: A structure-based design approach revealed that introducing a three-carbon linker between the indazole N1 and various heterocycles could significantly improve potency over the unsubstituted parent compound.[5] This modification allows the molecule to access additional binding pockets within the enzyme's active site. Niraparib, an approved PARP inhibitor, features a piperidine ring connected to the N1 position, a strategy that enhances cellular activity.[6][7]

-

For CRAC Channel Blockade: SAR studies on calcium-release activated calcium (CRAC) channel blockers identified that a large, hydrophobic group at the N1 position, specifically a 2,4-dichlorobenzyl moiety, is well-tolerated and contributes to potent inhibition.[8][9]

-

For Cannabinoid Receptor Modulation: In synthetic cannabinoid receptor agonists, the N1 position is typically occupied by an alkyl chain (e.g., pentyl) or a substituted benzyl group (e.g., 4-fluorobenzyl).[10][11] These substitutions are crucial for establishing the high affinity required for CB1 and CB2 receptor binding.

The C3-Carboxamide Linker: An Unprecedented Regiochemical Requirement

The amide linker at the C3 position is a cornerstone of this scaffold's activity, primarily acting as a hydrogen bond donor/acceptor. However, its orientation is a critical and sometimes non-obvious determinant of function.

A seminal study on CRAC channel blockers provided a powerful example of this principle. The investigation revealed that the indazole-3-carboxamide linkage (-CO-NH-Ar) is absolutely essential for activity. An analog with the "reverse" amide linkage (-NH-CO-Ar) was completely inactive, even at high concentrations.[4][9] This demonstrates that the specific spatial arrangement of the carbonyl oxygen and the N-H group is a rigid requirement for interacting with the target, a finding that is unprecedented among other known CRAC channel inhibitors.[9] This strict regiochemical demand underscores the importance of empirical validation over assumptions in medicinal chemistry.

Furthermore, bioisosteric replacement, where the amide group is swapped for another functional group with similar properties, is a key strategy for modulating a compound's characteristics.[12][13][14] While less common for this specific scaffold, exploring replacements like oxadiazoles or other five-membered heterocycles could yield novel intellectual property and improved pharmacokinetic profiles.[12]

The Amide 'R' Group: The Primary Driver of Potency and Selectivity

The substituent attached to the amide nitrogen (R group) is arguably the most critical element for dictating potency and selectivity. This group typically extends into a binding pocket of the target protein, where its size, shape, and electronic properties determine the strength and specificity of the interaction.

-

Kinase Inhibitors (PAK1, GSK-3β): For kinase targets, the R group's design is guided by the topology of the ATP-binding site.

-

Hydrophobic Interactions: High potency against p21-activated kinase 1 (PAK1) is achieved when the R group is an appropriate hydrophobic ring system that can access a deep back pocket of the kinase.[8][15]

-

Solvent-Exposed Region: Introducing a hydrophilic group, such as a piperazine moiety with a terminal pyridine, into the bulk solvent-accessible region is crucial for enhancing both PAK1 inhibitory activity and selectivity against other kinases.[1][8][15] Compound 30l , with a 4-(pyridin-4-yl)piperazin-1-yl group, exhibited an impressive PAK1 IC50 of 9.8 nM.[15]

-

GSK-3β Inhibition: Virtual screening identified 1H-indazole-3-carboxamides as a novel scaffold for Glycogen Synthase Kinase 3β (GSK-3β) inhibition, with the amide substituent playing a key role in binding to the ATP site.[16][17]

-

-

Cannabinoid Receptor Agonists: For CB1/CB2 agonists, the R group is often a chiral amino acid derivative, such as valine or tert-leucine amide.[10][11] The stereochemistry at this position is critical; the (S)-enantiomers are typically much more potent than their (R)-counterparts, highlighting a specific and constrained binding mode within the receptor.[11]

Substitutions on the Indazole Ring (C4-C7)

Modifications to the fused benzene ring of the indazole core serve to fine-tune the electronic properties, solubility, and metabolic stability of the compound. Halogenation is a common strategy. For instance, in the development of synthetic cannabinoids, halogenation at the 5-position of the indazole ring is frequently explored, though its effect on potency can be inconsistent and requires careful evaluation.[18] For certain kinase inhibitors, substitutions at the 5- and 6-positions with small groups like methyl or halogens have been shown to modulate activity.[19]

Quantitative Data Presentation: SAR Summaries

To illustrate these principles, the following tables summarize quantitative data for 1H-indazole-3-carboxamide analogs against key biological targets.

Table 1: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors

| Compound ID | N1-Substituent | Amide 'R' Group | PAK1 IC50 (nM) | Key SAR Observations |

|---|---|---|---|---|

| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[1][15] |

| 87d | H | (structure not specified) | 16 | Demonstrates high potency within the series.[20] |

| 87c | H | (structure not specified) | 52 | Shows moderate potency.[20] |

| 87b | H | (structure not specified) | 159 | Lower potency highlights sensitivity to R group changes.[20] |

Table 2: SAR of 1H-Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers

| Compound ID | N1-Substituent | Amide 'R' Group | % Inhibition of Ca2+ Influx | Key SAR Observations |

|---|---|---|---|---|

| 12d | 2,4-dichlorobenzyl | 2,6-difluorophenyl | IC50 < 1 µM | The 3-carboxamide regiochemistry is critical for activity. Potent inhibition is seen with difluorophenyl group.[4][9] |

| 9c | 2,4-dichlorobenzyl | (Reverse Amide) | Inactive at 100 µM | The reverse amide isomer is inactive, highlighting the strict regiochemical requirement of the linker.[4][9] |

| 12g | 2,4-dichlorobenzyl | 3,5-difluoro-4-pyridyl | Weakly active (46% @ 30 µM) | Shows that not all electron-deficient aromatic systems are optimal.[9] |

Experimental Protocols

Trustworthy and reproducible data are the bedrock of scientific integrity. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of 1H-indazole-3-carboxamide analogs.

Workflow for Analog Synthesis and Evaluation

Caption: General workflow for SAR studies of 1H-indazole-3-carboxamide analogs.

Protocol 1: General Synthesis of 1H-Indazole-3-Carboxamide Analogs

This protocol describes a standard amide coupling procedure, a robust and widely used method for generating carboxamide libraries.[20][21]

Materials:

-

1H-indazole-3-carboxylic acid (1 equivalent)

-

Substituted aryl or aliphatic amine (1-1.2 equivalents)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

1-Hydroxybenzotriazole (HOBT) (1.2 equivalents)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Activation: To a solution of 1H-indazole-3-carboxylic acid (1 equiv) in anhydrous DMF, add HOBT (1.2 equiv), EDC.HCl (1.2 equiv), and TEA (3 equiv).

-

Stir the reaction mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC if desired.

-

Amine Addition: Add the desired substituted amine (1 equiv) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water (2x), 10% NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure 1H-indazole-3-carboxamide analog.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This fluorescence-based assay is a common method for determining the IC50 value of an inhibitor against a specific protein kinase.[1]

Materials:

-

Kinase enzyme of interest (e.g., PAK1)

-

Suitable kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compounds (1H-indazole-3-carboxamide analogs) dissolved in DMSO

-

Kinase reaction buffer (specific to the kinase)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Kinase reaction buffer.

-

Test compound dilution (final DMSO concentration should be ≤1%). Include "no inhibitor" and "no enzyme" controls.

-

Kinase enzyme (pre-diluted in reaction buffer).

-

Substrate (pre-diluted in reaction buffer).

-

-

Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition is accurately measured.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

-

Detection (ADP-Glo™ Protocol):

-

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

-

Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion and Future Perspectives

The 1H-indazole-3-carboxamide scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and versatile binding capabilities have enabled the development of compounds across a wide spectrum of therapeutic areas. The SAR principles outlined in this guide—the critical role of N1-substituents, the unique regiochemical requirements of the amide linker, and the potency-driving nature of the amide R group—provide a robust framework for the rational design of new chemical entities.

Future efforts will likely focus on leveraging advanced computational methods, such as 3D-QSAR and structure-based design, to further refine inhibitor potency and selectivity.[12][16] The exploration of novel bioisosteric replacements for the core and linker may unlock new pharmacological profiles with improved drug-like properties. As our understanding of the structural biology of new targets grows, the 1H-indazole-3-carboxamide scaffold is poised to remain a vital and highly productive framework for the next generation of innovative medicines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 14. drughunter.com [drughunter.com]

- 15. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. derpharmachemica.com [derpharmachemica.com]

Whitepaper: Elucidating the Potential Mechanism of Action of 1H-Indazole-7-carboxamide as a Selective PAK1 Inhibitor

Abstract

The p21-activated kinases (PAKs), particularly PAK1, have emerged as critical nodes in oncogenic signaling, governing fundamental cellular processes such as proliferation, survival, and motility.[1][2] Consequently, PAK1 represents a compelling target for anti-cancer drug discovery. The 1H-indazole-carboxamide scaffold has shown promise in yielding potent and selective PAK1 inhibitors.[3][4] This technical guide provides a comprehensive framework for elucidating the mechanism of action of 1H-Indazole-7-carboxamide, a putative PAK1 inhibitor. We detail an integrated approach that combines computational modeling with rigorous biochemical and cell-based assays to validate its binding mode, confirm its inhibitory activity, and characterize its downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and validation.

Introduction: PAK1 as a High-Value Oncology Target

The p21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a primary effector of the Rho family small GTPases, Rac1 and Cdc42.[2][5] Upon activation by these GTPases, PAK1 undergoes a conformational change that relieves its autoinhibitory restraint, leading to autophosphorylation and full kinase activity.[6][7] Once active, PAK1 phosphorylates a multitude of downstream substrates, thereby orchestrating a complex network of signaling pathways crucial for cellular function and homeostasis.[8][9]

Aberrant PAK1 activity is a common feature in numerous human cancers, including breast, lung, and pancreatic cancer.[2][10][11] Its overexpression is frequently associated with tumor progression, metastasis, and therapeutic resistance.[1] PAK1 signaling promotes several hallmarks of cancer by:

-

Regulating Cytoskeletal Dynamics: Influencing cell motility, invasion, and metastasis through phosphorylation of substrates like LIM kinase (LIMK).[8]

-

Promoting Cell Proliferation and Survival: Activating pro-survival pathways such as the Raf-MEK-ERK cascade and inhibiting apoptotic proteins like Bad.[1][8]

-

Driving Oncogenic Transformation: Cooperating with other oncogenes, such as Ras and HER2, to transform cells.[1]

Given its central role in cancer pathogenesis, the development of potent and selective PAK1 inhibitors is a highly pursued therapeutic strategy.

The 1H-Indazole-Carboxamide Scaffold: A Promising Avenue for PAK1 Inhibition

Recent drug discovery efforts have identified the 1H-indazole-carboxamide scaffold as a promising starting point for developing selective PAK1 inhibitors. Notably, derivatives of the closely related 1H-indazole-3-carboxamide have demonstrated excellent potency against PAK1 with high selectivity over other kinases.[3] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. The structure-activity relationship (SAR) studies of these analogs suggest that specific substitutions on the indazole core are critical for achieving high affinity and selectivity.[3] This guide will focus on the hypothetical, yet plausible, this compound, leveraging insights from its structural analogs to propose a comprehensive mechanistic validation workflow.

Proposed Mechanism of Action and Validation Workflow

The central hypothesis is that this compound acts as a selective, ATP-competitive inhibitor of PAK1, leading to the suppression of downstream signaling pathways that control cancer cell proliferation and migration. The following sections detail a multi-pronged approach to rigorously test this hypothesis.

In Silico Modeling: Predicting the Binding Interaction

Before embarking on extensive wet-lab experiments, in silico molecular docking provides a powerful, resource-effective method to predict the binding mode of this compound within the PAK1 kinase domain.[12][13][14]

Causality Behind Experimental Choice: By modeling the interaction, we can generate specific hypotheses about which residues in the ATP-binding pocket are crucial for binding. This allows for a more rational interpretation of biochemical data and can guide future lead optimization efforts. The crystal structure of the PAK1 kinase domain (e.g., PDB ID: 1YHV, 3Q52) serves as the receptor model for these simulations.[15][16]

Predicted Binding Mode: It is anticipated that the indazole core will form key hydrogen bonds with the "hinge" region of the kinase (residues Leu348 and Glu346 in PAK1), a characteristic interaction for many ATP-competitive inhibitors.[17] The carboxamide moiety and other substituents can then be modeled to explore additional interactions within the ribose-binding pocket and the deeper hydrophobic back pocket, which can confer potency and selectivity.[3][18]

References

- 1. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. promega.com [promega.com]

- 6. Structure of PAK1 in an autoinhibited conformation reveals a multistage activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure, Biochemistry, and Biology of PAK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular formula for 1H-Indazole-7-carboxamide

An In-depth Technical Guide to 1H-Indazole-7-carboxamide (CAS: 312746-74-0)

Introduction

The indazole nucleus is a prominent bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, often described as a "privileged scaffold".[1] Its unique structural and electronic properties have made it a cornerstone in the design of numerous biologically active compounds, including several clinically approved drugs for treating diseases ranging from cancer to inflammation.[2][3] The 1H-indazole tautomer is the most thermodynamically stable form, making it the predominant and most studied isomer in biological contexts.[1]

This technical guide provides a comprehensive overview of a specific, yet highly promising derivative: This compound . We will delve into its fundamental physicochemical properties, provide detailed, field-proven synthetic protocols, and explore its potential biological significance based on the activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, evaluate, and leverage this scaffold for novel therapeutic discovery.

Part 1: Core Physicochemical & Structural Identification

Accurate identification is the foundation of all subsequent research. This compound is a distinct chemical entity with the following computed and verified identifiers.

| Property | Value | Source |

| CAS Number | 312746-74-0 | [4] |

| Molecular Formula | C₈H₇N₃O | [4] |

| IUPAC Name | This compound | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)N)NN=C2 | [4] |

| InChI | InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) | [4] |

| InChIKey | ZWZKHJQCLZIUIT-UHFFFAOYSA-N | [4] |

Part 2: Synthesis of this compound

The synthesis of this compound is logically approached via a two-step sequence starting from a commercially available substituted aniline. This strategy involves the initial formation of the indazole ring system to yield the key carboxylic acid intermediate, followed by a standard amidation to furnish the target carboxamide.

Experimental Protocol 2.1: Synthesis of 1H-Indazole-7-carboxylic acid (Intermediate)

This protocol details the formation of the indazole ring from an appropriate aniline precursor. The mechanism proceeds via an in-situ diazotization of the amino group, followed by an intramolecular cyclization. This method is adapted from established procedures for synthesizing the indazole core.[5][6]

Materials:

-

Methyl-2-amino-3-methylbenzoate

-

Anhydrous Toluene

-

Potassium Acetate (KOAc)

-

Acetic Anhydride

-

Isoamyl Nitrite

-

Hydrochloric Acid (HCl)

-

Standard laboratory glassware, nitrogen atmosphere setup, reflux condenser, magnetic stirrer.

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous toluene (60 mL), methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol), and potassium acetate (560 mg, 5.7 mmol).[5]

-

Heat the mixture to reflux.

-

Once refluxing, add acetic anhydride (3.2 mL, 34 mmol) and continue stirring at reflux for 10 minutes.[5]

-

Over a period of 30 minutes, add isoamyl nitrite (2.3 mL, 18 mmol) dropwise to the refluxing mixture.

-

Maintain the reflux overnight to ensure the reaction goes to completion.

-

After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove the toluene.

-

Adjust the pH of the resulting aqueous phase to approximately 4 with dilute HCl, which will precipitate the product.[6]

-

Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield pure 1H-indazole-7-carboxylic acid.

Causality and Self-Validation: The reaction's success hinges on the anhydrous conditions and the slow addition of isoamyl nitrite, which controls the rate of diazotization. The final acidic workup protonates the carboxylate, causing it to precipitate out of the aqueous solution, providing a straightforward and effective purification step. The product can be validated by comparing its melting point (218–222 °C) and spectroscopic data (NMR, HRMS) with literature values.[5][6]

Experimental Protocol 2.2: Amidation to this compound

This protocol describes the conversion of the carboxylic acid intermediate to the final carboxamide product. This is achieved using a peptide coupling agent, which is a highly efficient and reliable method for forming amide bonds. The procedure is adapted from standard amidation methodologies for related indazole structures.[7]

Materials:

-

1H-Indazole-7-carboxylic acid

-

Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous solutions of sodium sulfite and sodium bicarbonate.

Step-by-Step Procedure:

-

Dissolve 1H-Indazole-7-carboxylic acid (1.0 equiv) in DMF in a round-bottom flask.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature. This pre-activates the carboxylic acid.[7]

-

Add ammonium chloride (1.5 equiv) to the reaction mixture. Ammonium chloride serves as the ammonia source for the carboxamide.

-

Stir the reaction at room temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and other acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid, typically by recrystallization or column chromatography, to obtain the final this compound.

Causality and Self-Validation: HATU is a superior coupling agent that efficiently creates a highly reactive activated ester of the carboxylic acid. DIPEA acts as a non-nucleophilic base to neutralize the generated acids. The use of ammonium chloride is a standard and effective way to introduce the -NH₂ group. The reaction is self-validating as the final product's purity can be readily assessed by TLC and confirmed by NMR and Mass Spectrometry.

Part 3: Potential Biological Significance and Therapeutic Applications

While direct biological data for this compound is not extensively published, the scaffold is of significant interest due to the well-documented activities of its close structural analogs. The indazole-7-carboxamide moiety is a key pharmacophore in several classes of potent enzyme inhibitors.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

A close analog, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide , has been identified as a potent PARP1 inhibitor with an IC₅₀ of 3.2 nM.[8] This demonstrates that the indazole-7-carboxamide core is highly effective for binding within the PARP active site. This makes this compound itself a high-priority candidate for investigation as a PARP inhibitor.

PAK1 Inhibition

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in regulating cytoskeletal dynamics, cell motility, proliferation, and survival.[2] Its aberrant activation is strongly associated with tumor progression and metastasis. Consequently, PAK1 is a promising target for anticancer drug discovery. Derivatives of the isomeric 1H-indazole-3-carboxamide have been successfully developed as potent and selective PAK1 inhibitors that can suppress cancer cell migration and invasion.[2][9] Given the structural similarity, it is highly plausible that this compound could also exhibit inhibitory activity against PAK1 or other related kinases.

Nitric Oxide Synthase (NOS) Inhibition

The direct precursor, 1H-indazole-7-carboxylic acid, is a known inhibitor of nitric oxide synthases (NOS).[5][10] NOS enzymes are responsible for producing nitric oxide, a key signaling molecule involved in vasodilation, neurotransmission, and immune responses. Overproduction of nitric oxide is implicated in various inflammatory diseases and neurodegenerative conditions, making NOS inhibitors a valuable area of therapeutic research. While amidation of the carboxylic acid will alter its binding properties, the underlying indazole scaffold retains the potential for interaction with the NOS active site.

Part 4: Conclusion and Future Directions

This compound is a molecule of significant scientific interest, underpinned by a robust and accessible synthetic pathway. Its core chemical structure is present in potent inhibitors of clinically validated cancer targets like PARP1. The evidence from closely related analogs strongly suggests that this compound is a prime candidate for biological screening and further development.

Future research should focus on:

-

Kinase Profiling: Screening this compound against a broad panel of kinases, with a particular focus on PARP and PAK family members.

-

Cell-Based Assays: Evaluating its anti-proliferative effects in relevant cancer cell lines, especially those with known DNA repair deficiencies.

-